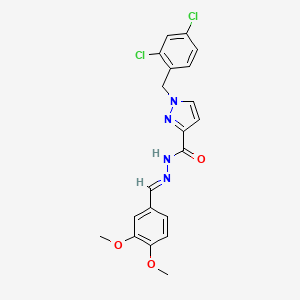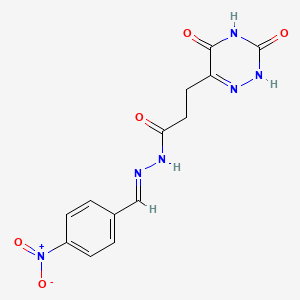![molecular formula C26H24N4O6S2 B3885028 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] CAS No. 39631-45-3](/img/structure/B3885028.png)
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one]
Übersicht
Beschreibung
This compound, also known as 2,2’-(1,4-Piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one], has a molecular formula of C26H24N4O6S2 . It is a complex organic molecule that contains multiple functional groups, including a piperazine ring, thiazole rings, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The piperazine ring provides a basic nitrogen center, while the thiazole rings and methoxyphenyl groups contribute to the compound’s aromaticity .Wirkmechanismus
Target of Action
CCG-3100, also known as 2,2’-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one], primarily targets the RhoA/serum response factor (SRF) pathway . The key target within this pathway is the myocardin-related transcription factor A (MRTF-A) . MRTF-A plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-3100 acts as an inhibitor of the RhoA/SRF pathway . It inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
The RhoA/SRF pathway is a key biochemical pathway affected by CCG-3100 . This pathway is involved in the regulation of gene expression, cell growth, and cell differentiation . By inhibiting this pathway, CCG-3100 can potentially suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence are often used to predict these properties .
Result of Action
The inhibition of the RhoA/SRF pathway by CCG-3100 leads to a decrease in the nuclear accumulation of MRTF-A . This results in the suppression of several cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This can potentially lead to the suppression of various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-35-19-11-15(3-5-17(19)31)13-21-23(33)27-25(37-21)29-7-9-30(10-8-29)26-28-24(34)22(38-26)14-16-4-6-18(32)20(12-16)36-2/h3-6,11-14,31-32H,7-10H2,1-2H3/b21-13-,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHTENFBMLRKJ-VOKWCDJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)C(=CC5=CC(=C(C=C5)O)OC)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)/C(=C/C5=CC(=C(C=C5)O)OC)/S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dimethylphenoxy)-N'-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B3884951.png)


![8-{[3-(4-morpholinyl)-4-nitrophenyl]thio}quinoline](/img/structure/B3884972.png)
![3-isopropyl-1-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B3884982.png)
![4-ethyl-5-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3884987.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3884993.png)
![N-(tert-butyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3884997.png)
![6-methyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B3885000.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2-furylmethyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3885008.png)
![2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3885023.png)
![N'-[4-(dimethylamino)benzylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3885030.png)
![N'-(4-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3885038.png)
![3-(9-benzylidene-6,7,8,9-tetrahydro-1H-[1,2,4]triazolo[1,5-a]quinazolin-10-ium-1-yl)-1-propanesulfonate](/img/structure/B3885044.png)
